3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride
CAS No.: 1220033-25-9
Cat. No.: VC3010114
Molecular Formula: C11H24ClNO2
Molecular Weight: 237.77 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride - 1220033-25-9](/images/structure/VC3010114.png)
Specification
CAS No. | 1220033-25-9 |
---|---|
Molecular Formula | C11H24ClNO2 |
Molecular Weight | 237.77 g/mol |
IUPAC Name | 3-(2-propoxyethoxymethyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C11H23NO2.ClH/c1-2-6-13-7-8-14-10-11-4-3-5-12-9-11;/h11-12H,2-10H2,1H3;1H |
Standard InChI Key | DHKZWKJIYNYAMT-UHFFFAOYSA-N |
SMILES | CCCOCCOCC1CCCNC1.Cl |
Canonical SMILES | CCCOCCOCC1CCCNC1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride consists of a piperidine ring with a (2-propoxyethoxy)methyl substituent at the 3-position, forming a salt with hydrochloride. The core structure contains a piperidine heterocycle, which is a six-membered ring containing one nitrogen atom, similar to other piperidine derivatives found in the research literature.
Physical and Chemical Properties
Based on structurally similar compounds, 3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride likely has the following properties:
The propoxyethoxy chain in this molecule contributes to its moderately lipophilic character, while the hydrochloride salt formation enhances water solubility compared to the free base form. These properties are important considerations for potential research applications involving this compound.
Synthesis and Production Methods
Purification Methods
Purification of 3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride would likely involve:
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Crystallization from suitable solvent systems
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Column chromatography for intermediate purification steps
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Formation of the hydrochloride salt from the free base to enhance purity and stability
These methods align with standard purification techniques employed for structurally similar piperidine derivatives and their hydrochloride salts.
Biological Activity and Mechanism of Action
Receptor System | Potential Interaction | Biological Significance |
---|---|---|
Neurotransmitter Receptors | Possible binding to specific receptor subtypes | Could influence neurotransmission pathways |
Enzyme Systems | Potential modulation of enzyme activity | May affect metabolic or signaling pathways |
Ion Channels | Possible effects on channel function | Could influence cellular excitability |
The unique structural features of this compound, including the piperidine ring and the propoxyethoxy side chain, would influence its receptor binding profile and biological activity spectrum.
Structure-Activity Relationships
The 3-position substitution on the piperidine ring likely confers specific biological properties compared to 2-position substituted analogs like 2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride. The slightly different spatial arrangement of the propoxyethoxy moiety may result in distinct receptor binding characteristics and biological activity profiles.
Research Applications
Pharmacological Research
3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride could potentially find applications in various research areas:
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Neuropharmacology research, based on the neuroprotective effects observed with related piperidine compounds
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Investigation of anti-inflammatory pathways, as suggested by studies on similar compounds
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Exploration of antidepressant-like activities, similar to those reported for related structures
Medicinal Chemistry
In medicinal chemistry research, this compound could serve as:
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A scaffold for developing structure-activity relationships
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A starting point for chemical library development
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A tool compound for investigating specific biological pathways
The presence of the (2-propoxyethoxy)methyl substituent at the 3-position provides opportunities for further structural modifications to optimize biological activity and physicochemical properties.
Analytical Methods
Identification and Characterization
Standard analytical methods for 3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride would likely include:
Analytical Technique | Application | Expected Information |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation | Proton and carbon chemical shifts |
Mass Spectrometry | Molecular weight confirmation | Molecular ion and fragmentation pattern |
Infrared Spectroscopy | Functional group identification | Characteristic absorption bands |
Elemental Analysis | Composition verification | Percentages of C, H, N, O, Cl |
These analytical methods would be essential for confirming the identity, purity, and structural integrity of the compound for research purposes.
Chromatographic Methods
For quantitative analysis and purity determination, chromatographic methods would be valuable:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), potentially with mass spectrometric detection
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Thin-Layer Chromatography (TLC) for routine purity checks
Based on similar compounds, the expected retention behavior would be influenced by the moderately lipophilic nature of the molecule, with the propoxyethoxy chain contributing to its chromatographic properties .
Comparative Analysis
Comparison with Similar Compounds
The following table compares 3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride with structurally related compounds:
These structural differences would likely result in distinct biological activities and physicochemical properties, highlighting the importance of precise structural features in determining compound behavior.
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